molecular formula C9H9NO B161530 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 129893-31-8

7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Cat. No.: B161530
CAS No.: 129893-31-8
M. Wt: 147.17 g/mol
InChI Key: FPGXBNAQBBCGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Another method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic oxidation or cyclocondensation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Mechanism of Action

The mechanism of action of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular processes .

Properties

IUPAC Name

7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGXBNAQBBCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
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7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Reactant of Route 3
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Reactant of Route 4
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Reactant of Route 5
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Reactant of Route 6
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

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